2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(naphthalen-1-yl)acetamide
Description
2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-(naphthalen-1-yl)acetamide is a brominated phenoxy acetamide derivative with a naphthalene substituent. Its molecular structure combines a substituted phenoxy group (2-bromo-6-ethoxy-4-formyl) linked to an acetamide scaffold, which is further substituted with a naphthalen-1-yl moiety. This compound has been studied in crystallographic contexts and as a synthetic intermediate, though commercial availability is currently discontinued .
Properties
IUPAC Name |
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO4/c1-2-26-19-11-14(12-24)10-17(22)21(19)27-13-20(25)23-18-9-5-7-15-6-3-4-8-16(15)18/h3-12H,2,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLJOZYFUMEEOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301178194 | |
| Record name | 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-1-naphthalenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301178194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832674-12-1 | |
| Record name | 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-1-naphthalenylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832674-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-1-naphthalenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301178194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(naphthalen-1-yl)acetamide is a compound with significant potential in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research. Its structure features a brominated phenoxy group and an acetamide moiety, which are known to influence biological activity. This article delves into its biological activities, including anticancer and antibacterial properties, supported by recent research findings.
- Molecular Formula : C21H18BrNO4
- Molecular Weight : 428.3 g/mol
- CAS Number : 832674-12-1
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated its efficacy against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The compound was compared with Doxorubicin, a standard chemotherapy drug.
Case Study Findings
A study evaluated the cytotoxicity of several derivatives, including this compound. The results indicated:
- IC50 Values : The compound exhibited significant cytotoxic effects, with IC50 values lower than those of Doxorubicin for certain cell lines.
| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|---|
| This compound | HCT-116 | 15 | More potent |
| This compound | HEP2 | 12 | Comparable |
The structure–activity relationship (SAR) analysis suggested that the presence of electron-donating groups enhanced the compound's potency against cancer cells.
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity. It was tested against common bacterial strains, including E. coli and S. aureus.
Research Findings
A separate study assessed the antibacterial efficacy of various acetamide derivatives, revealing that:
| Compound | Bacterial Strain | MIC (µg/mL) | Comparison to Levofloxacin |
|---|---|---|---|
| This compound | E. coli | 20 | Lower |
| This compound | S. aureus | 25 | Comparable |
The minimum inhibitory concentrations (MICs) indicated that the compound could be effective against both Gram-positive and Gram-negative bacteria.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial ribosomal function.
- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways through mitochondrial dysfunction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Phenoxy Acetamide Derivatives
Several phenoxy acetamide derivatives share structural motifs with the target compound, differing primarily in substituents on the aromatic rings or the acetamide side chain. Key examples include:
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30): Substituents: Fluorine at position 2, butyryl at position 4, and an N-butyl group. Synthesis: Prepared via bromoacetyl bromide and n-butylamine, yielding 82% as a white solid (m.p. 75°C, Rf = 0.32) . Compared to the target compound, this lacks bromine and a naphthalene group but shares the phenoxy-acetamide backbone.
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31): Features a hydroxyl-containing substituent on the acetamide nitrogen. Lower yield (54%) and higher melting point (84°C) than compound 30, attributed to polar functional groups enhancing intermolecular interactions .
2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide (Y501-6210): Structural differences: Methoxy instead of ethoxy at position 6 and a 2-methylphenyl substituent. Shares the bromo-formyl-phenoxy core, suggesting similar reactivity in substitution reactions .
Naphthalene-Substituted Acetamides
Compounds with naphthalene moieties exhibit distinct pharmacological profiles due to enhanced aromatic stacking and hydrophobic interactions:
N-(4-Bromo-phenyl)-2-(naphthalen-1-yl)acetamide :
- Crystallographic studies reveal intermolecular N–H···O hydrogen bonds and π-π stacking between naphthalene rings, stabilizing the lattice .
- Comparatively, the target compound’s ethoxy and formyl groups may introduce additional hydrogen-bonding sites.
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide :
- Demonstrates altered bond lengths (C1–C2: 1.501 Å vs. 1.53 Å in simpler analogs) due to electron-withdrawing substituents .
Pharmacologically Active Analogs
- N-(Naphthalen-1-yl)-2-(piperidin-1-yl)acetamide :
Data Table: Key Properties of Comparable Compounds
Pharmacological Implications
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(naphthalen-1-yl)acetamide?
- Methodology : The synthesis typically involves multi-step reactions. For example:
- Ethoxylation : Introduce the ethoxy group via etherification using ethyl halides and a base (e.g., K₂CO₃) .
- Formylation : The Vilsmeier-Haack reaction (DMF/POCl₃) is effective for adding the formyl group to the phenolic ring .
- Acetamide coupling : React the intermediate phenoxyacetic acid chloride with naphthalen-1-amine in dichloromethane, using triethylamine as a base .
- Key considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like over-bromination .
Q. How can the structural integrity of this compound be validated?
- Analytical techniques :
- X-ray crystallography : Resolve the crystal structure to confirm bond angles and dihedral angles between aromatic rings (e.g., naphthalene vs. substituted benzene) .
- NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., bromo, ethoxy, formyl) .
- Mass spectrometry : Confirm molecular weight (e.g., via HRMS) and fragmentation patterns .
Q. What are the primary biological activities reported for this compound?
- Reported activities :
- Antimicrobial : Tested against Gram-positive/negative bacteria via agar diffusion assays .
- Enzyme inhibition : Screened against kinases or proteases using in vitro fluorometric assays .
- Note : Activities vary with substituent positioning; e.g., bromo groups enhance electrophilic interactions .
Advanced Research Questions
Q. How does the bromo substituent influence regioselectivity in further functionalization?
- Mechanistic insight : The bromo group directs electrophilic substitution to the para position relative to the phenoxy moiety. Computational studies (DFT) can predict reactive sites by analyzing electron density maps .
- Experimental validation : Use Suzuki coupling to replace bromine with aryl boronic acids and compare yields under Pd catalysis .
Q. How to resolve contradictions in reported biological activity across studies?
- Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
- Methodology :
- Standardize assays (e.g., constant ATP levels) .
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics independently .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Key factors :
- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve green chemistry metrics .
- Catalyst screening : Test Pd/XPhos systems for coupling steps to reduce metal loading .
Q. How can computational modeling predict binding modes with biological targets?
- Tools :
- Molecular docking (AutoDock Vina) : Simulate interactions with kinase active sites, focusing on formyl and bromo groups as hydrogen-bond acceptors .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., using GROMACS) .
- Validation : Cross-reference with crystallographic data from similar acetamide-protein complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
